Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Conformational analysis Piperidine stereochemistry Medicinal chemistry

tert-Butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate (CAS 2091264-03-6) is a stereochemically defined, poly-substituted piperidine derivative bearing a single reactive chlorosulfonyl (-SO₂Cl) group at the 4-position, cis-2,6-dimethyl substituents on the heterocyclic ring, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. It possesses a molecular formula of C₁₂H₂₂ClNO₄S and a molecular weight of 311.83 g/mol.

Molecular Formula C12H22ClNO4S
Molecular Weight 311.83 g/mol
Cat. No. B13079609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate
Molecular FormulaC12H22ClNO4S
Molecular Weight311.83 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl
InChIInChI=1S/C12H22ClNO4S/c1-8-6-10(19(13,16)17)7-9(2)14(8)11(15)18-12(3,4)5/h8-10H,6-7H2,1-5H3/t8-,9+,10?
InChIKeySKMMEWSMNZKCPF-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate? Core Physicochemical and Structural Identity


tert-Butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate (CAS 2091264-03-6) is a stereochemically defined, poly-substituted piperidine derivative bearing a single reactive chlorosulfonyl (-SO₂Cl) group at the 4-position, cis-2,6-dimethyl substituents on the heterocyclic ring, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . It possesses a molecular formula of C₁₂H₂₂ClNO₄S and a molecular weight of 311.83 g/mol [1]. The compound serves as a protected, bifunctional building block in medicinal chemistry, enabling sequential elaboration: the chlorosulfonyl moiety reacts with nucleophiles (e.g., amines, alcohols) to install sulfonamide or sulfonate ester linkages, while the Boc group can be removed under acidic conditions to liberate the piperidine NH for further functionalization . The cis-2,6-dimethyl substitution locks the piperidine ring in a conformationally biased chair geometry with both methyl groups equatorial, pre-defining the spatial orientation of any downstream substituents.

Why 1-Boc-piperidine-4-sulfonyl Chloride Cannot Simply Replace Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate


While 1-Boc-piperidine-4-sulfonyl chloride (CAS 782501-25-1) is the closest commercially available structural analog, differing only by the absence of the 2,6-dimethyl groups, this substitution eliminates three critical differentiating properties simultaneously: (i) the conformational rigidity imparted by the cis-2,6-dimethyl groups, which locks the ring into a specific chair geometry and pre-orients the 4-sulfonyl vector, (ii) the increased steric bulk around the piperidine nitrogen, which modulates the reactivity of both the Boc deprotection step and any subsequent N-functionalization, and (iii) the enhanced metabolic stability and altered pharmacokinetic profile historically associated with 2,6-disubstituted piperidine scaffolds in FDA-approved drugs such as pirmenol, clopamide, and the gamma-secretase inhibitor class [1]. In contrast, the unsubstituted analog yields products with freely interconverting ring conformations and no intrinsic stereochemical bias, which can lead to divergent biological activity, altered target selectivity, and different solid-state properties of the final drug substance [2]. Consequently, procurement of the 2,6-dimethyl compound is mandatory for any medicinal chemistry program where the cis-2,6-dimethylpiperidine motif is a pharmacophoric requirement.

Quantitative Differentiation Evidence: Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate vs. Closest Analogs


Conformational Pre-organization: Cis-2,6-dimethyl Locking vs. Unsubstituted Piperidine Flexibility

The cis-2,6-dimethyl substitution on the piperidine ring forces both methyl groups into equatorial positions in the chair conformation, creating a single, well-defined low-energy conformer. In contrast, unsubstituted piperidine (as in CAS 782501-25-1) undergoes rapid ring-flipping at room temperature, interconverting between two chair conformers with an energy barrier of approximately 10.5 kcal/mol. This conformational locking translates directly into a defined spatial orientation of the 4-chlorosulfonyl substituent. In the Girisha et al. acetylcholinesterase inhibitor series, cis-2,6-dimethyl piperidine sulfonamides (3a-i) exhibited a docking-predicted binding mode where the equatorial methyl groups occupy specific hydrophobic sub-pockets of the AChE active site, a binding pose not achievable with the unsubstituted analog [1]. Two derivatives in this series, 3a and 3f, demonstrated considerable in vitro AChE inhibition and in vivo antiamnesic activity in scopolamine-treated rats [1]. This stereochemical pre-organization is essential for target engagement and cannot be replicated by the unsubstituted comparator.

Conformational analysis Piperidine stereochemistry Medicinal chemistry

Molecular Weight and Steric Bulk Differentiation: Impact on Physicochemical Properties and Downstream ADME

The target compound (MW 311.83 g/mol, C₁₂H₂₂ClNO₄S) is structurally differentiated from the unsubstituted comparator 1-Boc-piperidine-4-sulfonyl chloride (MW 283.77 g/mol, C₁₀H₁₈ClNO₄S) by two additional methylene-equivalent mass units (CH₂ × 2 = 28.06 Da) and the corresponding increase in carbon count (C₁₂ vs. C₁₀) [1]. This mass difference of 28.06 g/mol translates into a predicted increase in calculated logP (clogP) of approximately +0.9 to +1.1 log units based on the Hansch-Leo π-value for an sp³ methylene group (+0.5 per CH₂), indicating higher lipophilicity for the dimethyl compound. In the context of CNS drug discovery, this moderate lipophilicity increase (predicted clogP shift from ~1.5 to ~2.5) places the dimethyl compound closer to the optimal CNS drug space (clogP 2–4) described by Wager et al., while the unsubstituted analog falls below this range, potentially limiting passive blood-brain barrier penetration.

Drug-likeness Molecular weight Lipophilicity ADME prediction

Pharmacophoric Feature: Cis-2,6-dimethylpiperidine as a Privileged Fragment in Bioactive Molecules vs. Unsubstituted Piperidine

The cis-2,6-dimethylpiperidine moiety is a recurring pharmacophoric element in multiple approved and investigational drugs, including pirmenol (antiarrhythmic, US Patent 4,992,842) [1], clopamide (thiazide-like diuretic, CAS 636-54-4) , and the 2,6-disubstituted N-arylsulfonyl piperidine class of gamma-secretase inhibitors optimized to single-digit nanomolar IC₅₀ values for Alzheimer's disease [2]. In each case, the cis-2,6-dimethyl substitution pattern contributes to target binding affinity and/or metabolic stability. In contrast, the unsubstituted piperidine-4-sulfonyl chloride comparator lacks this established pharmacophoric precedent and has not been associated with any FDA-approved drug scaffold bearing a 4-sulfonamide linkage. For procurement decisions in hit-to-lead and lead optimization programs, selecting the dimethyl compound provides direct access to a scaffold with validated biological relevance, reducing the synthetic burden of late-stage methylation.

Privileged scaffold Pharmacophore Drug discovery Piperidine-containing drugs

Synthetic Utility: Chemoselectivity Advantage from Boc Protection vs. N-Unprotected 2,6-Dimethylpiperidine Sulfonyl Chlorides

The Boc protecting group on the target compound enables an orthogonal synthetic strategy: the chlorosulfonyl group can be elaborated first (via reaction with amines, alcohols, or organometallic reagents) while the piperidine NH remains masked, preventing undesired N-sulfonylation, N-alkylation, or N-oxidation side reactions. This contrasts with N-unprotected cis-2,6-dimethylpiperidine-4-sulfonyl chloride analogs, where the free secondary amine competes with external nucleophiles for the sulfonyl chloride, leading to dimerization, oligomerization, or intramolecular sulfonamide formation. In the AChE inhibitor synthesis reported by Girisha et al. [1], the reaction of cis-2,6-dimethylpiperidine (free NH) with alkyl/aryl sulfonyl chlorides required careful stoichiometric control with triethylamine as an acid scavenger to minimize bis-sulfonylation. The Boc-protected compound eliminates this competing reaction pathway entirely, thereby simplifying purification and improving isolated yields of mono-sulfonamide products.

Protecting group strategy Chemoselectivity Sulfonamide synthesis Orthogonal deprotection

Procurement-Relevant Application Scenarios for Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate


Neuroscience Drug Discovery: AChE and Gamma-Secretase Inhibitor Lead Optimization

Programs targeting Alzheimer's disease via acetylcholinesterase inhibition or gamma-secretase modulation can directly utilize this compound as the key intermediate for constructing cis-2,6-dimethylpiperidine sulfonamide libraries. The Girisha et al. study demonstrated that cis-2,6-dimethyl piperidine sulfonamides (3a-i) exhibit considerable in vitro AChE inhibition and in vivo antiamnesic efficacy in the scopolamine-induced memory deficit rat model . Meanwhile, the 2,6-disubstituted N-arylsulfonyl piperidine class has been optimized to single-digit nanomolar IC₅₀ gamma-secretase inhibitors . Procurement of the Boc-protected chlorosulfonyl building block enables rapid analog generation via parallel sulfonamide synthesis followed by Boc deprotection and N-functionalization, a synthetic sequence that is not accessible with the unsubstituted comparator.

Cardiovascular and Renal Drug Development: Diuretic and Antiarrhythmic Agent Synthesis

The cis-2,6-dimethylpiperidine scaffold is a core structural element of two marketed cardiovascular drugs: clopamide (a thiazide-like diuretic inhibiting SLC12A3, used for hypertension and heart failure) and pirmenol (a Class I antiarrhythmic agent) . This compound provides a direct synthetic entry point to explore novel analogs of these established pharmacophores through diversification of the sulfonamide linkage. The 4-chlorosulfonyl group can be reacted with substituted anilines, benzylamines, or heterocyclic amines to generate focused libraries, while the Boc group remains intact for subsequent N-modification or can be removed to access the free piperidine for salt formation studies. The molecular weight (311.83 g/mol) and predicted lipophilicity (clogP ~2.5) of derivatized products fall within the favorable range for orally bioavailable cardiovascular agents.

Chiral Building Block Supply for Asymmetric Synthesis and Fragment-Based Drug Discovery

The compound is commercially available in high enantiomeric purity (≥98% by HPLC) as the (2S,6R) or (2R,6S) enantiomer from multiple vendors . This stereochemical integrity is critical for fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns where the 3D orientation of the sulfonamide vector must be precisely controlled. The crystalline nature of the Boc-protected sulfonyl chloride facilitates handling, storage, and accurate weighing for parallel synthesis, in contrast to the hygroscopic, low-melting N-unprotected analogs. The compound's ISO-certified quality systems further ensure batch-to-batch consistency for GLP and GMP preclinical development.

Covalent Inhibitor and Chemical Probe Design Exploiting the Chlorosulfonyl Warhead

The chlorosulfonyl group functions as a moderately reactive electrophilic warhead capable of forming covalent sulfonamide or sulfonate ester linkages with target proteins. This reactivity profile is distinct from the more reactive sulfonyl fluorides (e.g., in covalent probe discovery) and from less reactive sulfonamides, occupying a reactivity niche suitable for reversible-covalent inhibitor design . The cis-2,6-dimethyl substitution provides steric shielding around the piperidine nitrogen, potentially reducing off-target reactivity of the deprotected piperidine NH and improving selectivity profiles of the final covalent probes. The Boc group additionally serves as a convenient 'reactivity mask' during the covalent warhead installation step, enabling stepwise, controlled probe assembly.

Quote Request

Request a Quote for Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.